molecular formula C11H9IN2O2 B8732394 Ethyl 6-iodoquinoxaline-2-carboxylate CAS No. 1005029-84-4

Ethyl 6-iodoquinoxaline-2-carboxylate

Cat. No.: B8732394
CAS No.: 1005029-84-4
M. Wt: 328.11 g/mol
InChI Key: LGFIMNNTQAAIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-iodoquinoxaline-2-carboxylate (CAS 1005029-84-4) is a high-purity chemical reagent with the molecular formula C 11 H 9 IN 2 O 2 and a molecular weight of 328.11 g/mol . Its structure features a quinoxaline core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The presence of the iodine atom at the 6-position makes this ester a versatile synthetic intermediate, particularly for constructing more complex molecules via cross-coupling reactions. Quinoxaline derivatives are extensively investigated for their biological activities. Recent scientific literature highlights derivatives of quinoxaline-2-carboxylic acid as promising scaffolds in the development of novel antimycobacterial agents, showing high activity against Mycobacterium tuberculosis . Furthermore, other quinoxaline motifs have demonstrated significant potential as dual inhibitors, targeting proteins such as EGFR and COX-2 in anticancer research . This compound serves as a key building block for researchers synthesizing and exploring such novel quinoxaline derivatives for various therapeutic areas. This product is intended for research and further manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1005029-84-4

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

ethyl 6-iodoquinoxaline-2-carboxylate

InChI

InChI=1S/C11H9IN2O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2H2,1H3

InChI Key

LGFIMNNTQAAIEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)I

Origin of Product

United States

Overview of Quinoxaline Scaffolds in Synthetic Organic Chemistry

The quinoxaline (B1680401) scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the development of functional organic molecules. rsc.org These structures are of immense interest due to their presence in a wide array of natural and synthetic compounds that exhibit significant physicochemical and pharmacological properties. tandfonline.com The synthetic accessibility and versatility of the quinoxaline nucleus have established it as a "privileged scaffold" in medicinal chemistry research. benthamdirect.comresearchgate.net

Quinoxaline derivatives are known to possess a wide spectrum of biological activities. researchgate.net Beyond their pharmaceutical importance, quinoxaline-based molecules have found extensive applications in materials science. They are utilized as building blocks for organic semiconductors, electroluminescent materials, fluorescent probes, and sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net The high electron affinity and thermal stability of the quinoxaline moiety contribute to its utility in these advanced applications. researchgate.net The continuous development of novel and sustainable synthetic methodologies to access and functionalize quinoxaline derivatives underscores their enduring importance in contemporary chemical research. rsc.orgtandfonline.com

Significance of Halogenated Quinoxalines in Directed Synthesis and Transformation

The introduction of a halogen atom onto the quinoxaline (B1680401) scaffold, as seen in Ethyl 6-iodoquinoxaline-2-carboxylate, is a critical strategy for enabling sophisticated molecular construction. Halogenated quinoxalines are exceptionally versatile synthetic intermediates, primarily because the carbon-halogen bond serves as a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com This is most prominently achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net

The reactivity of the halogen in these reactions typically follows the order C-I > C-Br >> C-Cl, making iodo-substituted quinoxalines particularly valuable for selective and efficient chemical transformations. mdpi.comresearchgate.net The iodine atom can be readily displaced by a wide range of nucleophiles or can participate in the oxidative addition step of catalytic cycles, allowing chemists to precisely install new functional groups. researchgate.net This capability is fundamental for the structural diversification of the quinoxaline core, enabling the synthesis of complex molecules from simpler, halogenated precursors. nih.gov The use of palladium-catalyzed reactions has become a standard and powerful method for the functionalization of such halogenated heterocycles. scilit.com

The following table summarizes some of the key cross-coupling reactions frequently employed with halogenated quinoxalines:

Cross-Coupling ReactionCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki-Miyaura Organoboron Reagent (e.g., boronic acid)Pd(0) complexC-C (Aryl-Aryl, etc.)
Stille OrganostannanePd(0) complexC-C (Aryl-Aryl, etc.)
Heck AlkenePd(0) complexC-C (Aryl-Vinyl)
Sonogashira Terminal AlkynePd(0)/Cu(I) co-catalystC-C (Aryl-Alkynyl)
Buchwald-Hartwig Amine or AlcoholPd(0) complexC-N or C-O

This table provides a generalized overview of common cross-coupling reactions.

Role of Ester Functionalities Within Quinoxaline Systems

Direct Synthetic Pathways to this compound

Direct synthetic routes offer efficient means to construct the target molecule, often involving the formation of the quinoxaline core and the introduction of the ethyl ester in a concerted or sequential manner.

Esterification of 6-Iodoquinoxaline-2-carboxylic Acid Precursors

A reliable and straightforward method to obtain this compound is through the esterification of its corresponding carboxylic acid precursor, 6-iodoquinoxaline-2-carboxylic acid. The most common and industrially scalable method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695), which serves as both the reactant and the solvent.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is employed. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com The removal of water as it forms can also be used to drive the equilibrium to completion.

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose
Reactants 6-Iodoquinoxaline-2-carboxylic Acid, Ethanol Carboxylic acid and alcohol
Catalyst Concentrated H₂SO₄, TsOH Protonates the carbonyl group
Solvent Excess Ethanol Serves as reactant and solvent
Temperature Reflux To overcome the activation energy

| Work-up | Neutralization, Extraction | To isolate the pure ester |

Multi-Component and One-Pot Approaches to the Quinoxaline Core

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. For the synthesis of this compound, a one-pot approach would typically involve the condensation of 4-iodo-1,2-phenylenediamine with an α-ketoester, such as ethyl glyoxalate or ethyl pyruvate.

In a typical one-pot procedure, the substituted o-phenylenediamine (B120857) and the dicarbonyl compound are mixed in a suitable solvent, often ethanol or acetic acid, and heated. raco.cat The reaction can be catalyzed by acids or proceed thermally. In some variations, an oxidant is included in the one-pot reaction to facilitate the cyclization and aromatization steps, especially when starting from precursors that require an oxidation step to form the final quinoxaline ring. raco.cat This approach avoids the isolation of intermediates, saving time and resources.

Table 2: Illustrative One-Pot Synthesis Scheme

Component 1 Component 2 Catalyst/Solvent Product
4-iodo-1,2-phenylenediamine Ethyl pyruvate Ethanol, reflux Ethyl 6-iodo-3-methylquinoxaline-2-carboxylate

Regioselective Iodination Strategies in Quinoxaline Synthesis

Introducing an iodine atom at a specific position on the quinoxaline ring is a key challenge that can be addressed either by building the ring from an already iodinated precursor or by direct iodination of the heterocyclic core.

Iodocyclization Reactions for 6-Iodoquinoxaline (B1346120) Derivatives

Electrophilic Substitution Reactions for Position-6 Iodination

Direct electrophilic iodination of a pre-formed ethyl quinoxaline-2-carboxylate molecule is a challenging route for obtaining the 6-iodo isomer. The pyrazine (B50134) ring of the quinoxaline system is electron-deficient, which deactivates the entire molecule towards electrophilic aromatic substitution. Furthermore, the ethyl carboxylate group at the 2-position is an additional deactivating group. Any electrophilic attack is therefore directed to the benzene (B151609) ring, but the combined deactivating effects make the reaction difficult. When substitution does occur, it is generally directed to the C-5 and C-8 positions.

A more successful and widely practiced strategy is to introduce the iodine atom onto the aromatic precursor before the quinoxaline ring is formed. By starting with 4-iodo-1,2-phenylenediamine, the position of the iodine atom is unequivocally established. The subsequent cyclization reaction with an appropriate dicarbonyl compound then yields the desired 6-iodoquinoxaline derivative with perfect regiocontrol. mdpi.com

Condensation Reactions Utilizing o-Phenylenediamines and Dicarbonyl Compounds

The most classical and reliable method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. To synthesize this compound, this method involves the reaction of 4-iodo-1,2-phenylenediamine with an α-ketoester that can provide the C2-carboxylate functionality.

The reaction between 4-iodo-1,2-phenylenediamine and ethyl pyruvate, for instance, leads to the formation of ethyl 6-iodo-3-methylquinoxaline-2-carboxylate. To obtain the target compound without a substituent at the C-3 position, ethyl glyoxalate is the ideal dicarbonyl partner. The condensation is typically carried out by refluxing the reactants in a solvent like ethanol or acetic acid. The reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then spontaneously oxidizes (often by air) to the aromatic quinoxaline system. The yields for this reaction are generally good, and it is tolerant of a wide variety of substituents on the o-phenylenediamine precursor, making it a robust method for generating libraries of quinoxaline analogues.

Table 3: Examples of Quinoxaline Synthesis via Condensation

o-Phenylenediamine Derivative Dicarbonyl Compound Typical Solvent Resulting Quinoxaline Product
4-iodo-1,2-phenylenediamine Ethyl pyruvate Ethanol Ethyl 6-iodo-3-methylquinoxaline-2-carboxylate
4-iodo-1,2-phenylenediamine Ethyl glyoxalate Acetic Acid This compound
4-chloro-1,2-phenylenediamine Benzil Ethanol 6-chloro-2,3-diphenylquinoxaline

Variations with β-Ketoesters for Quinoxaline-2-carboxylate Formation

The classical synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A versatile extension of this method employs β-ketoesters as the dicarbonyl equivalent, leading directly to quinoxaline-2-carboxylate derivatives. This approach is valuable for creating a diverse range of substituted quinoxalines by varying the structure of both the diamine and the β-ketoester.

The reaction proceeds via the initial formation of an enamine intermediate between one of the amino groups of the o-phenylenediamine and the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring. The ester group of the β-ketoester remains intact, yielding the desired quinoxaline-2-carboxylate. Different catalysts and reaction conditions can be employed to optimize yields and reaction times. For instance, the use of ammonium (B1175870) salts has been reported to facilitate the reaction between o-phenylenediamines and β-ketoesters, providing good yields under mild conditions. wikipedia.org

Furthermore, α-substituted β-ketoesters, such as α-halo-β-ketoesters, serve as potent precursors for quinoxalin-2(1H)-one derivatives, which are structurally related to quinoxaline-2-carboxylates. For example, the reaction of o-phenylenediamine with derivatives of 3-bromo-2-oxo-3-phenyl-propionic acid ethyl ester results in the formation of quinoxalin-2(1H)-ones through a cyclocondensation-elimination sequence. researchgate.net

Interactive Table: β-Ketoester Variations in Quinoxaline Synthesis
β-Ketoester TypeResulting Quinoxaline DerivativeKey Reaction FeatureReference
Standard β-Ketoester (e.g., Ethyl acetoacetate)Quinoxaline-2-carboxylateDirect formation of the carboxylate scaffold. wikipedia.org
α-Halo-β-KetoesterQuinoxalin-2(1H)-oneCyclization followed by elimination. researchgate.net
Aryl-substituted β-KetoesterAryl-substituted Quinoxaline-2-carboxylateIntroduces aryl diversity at the 3-position. wikipedia.org

Applications of Diethyl 2-Oxomalonate in Quinoxaline Annulation

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is a highly reactive 1,2,3-tricarbonyl compound that serves as a versatile building block in heterocyclic synthesis. wikipedia.org Its central keto group is highly electrophilic, making it an excellent partner for condensation reactions with nucleophiles like o-phenylenediamines.

In the context of quinoxaline synthesis, diethyl 2-oxomalonate acts as a synthetic equivalent of a 1,2-dicarbonyl compound. The reaction with an o-phenylenediamine is expected to proceed through the condensation of the two amino groups with the central keto group and one of the adjacent ester carbonyls. This cyclocondensation would lead to the formation of an ethyl 3-hydroxyquinoxaline-2-carboxylate. This product exists in tautomeric equilibrium with its corresponding quinoxalin-2(1H)-one form. This methodology provides a direct route to highly functionalized quinoxaline cores bearing both a hydroxyl (or oxo) group and a carboxylate group, which are valuable handles for further synthetic transformations.

Sustainable and Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to reduce environmental impact, minimize waste, and improve safety and efficiency. lookchem.comscbt.com Key strategies include the use of alternative energy sources like microwave irradiation and the replacement of volatile organic solvents with aqueous media. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. amazonaws.com The synthesis of quinoxaline derivatives has greatly benefited from this technology. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a cornerstone of quinoxaline synthesis, can be completed in minutes under microwave irradiation, compared to hours with traditional refluxing. organicreactions.orgresearchgate.net

These protocols are often performed under solvent-free conditions or in the presence of a minimal amount of a high-boiling, microwave-absorbent solvent like DMSO, which aligns with green chemistry principles by reducing solvent waste. organicreactions.org The efficiency of microwave heating allows for rapid optimization of reaction conditions and the swift generation of libraries of quinoxaline derivatives for biological screening. researchgate.net Several studies have demonstrated the synthesis of a wide array of quinoxalines with excellent yields (typically 80-90%) in reaction times as short as 3.5 minutes. organicreactions.org

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to DaysSeconds to Minutes organicreactions.orgresearchgate.net
Energy ConsumptionHighLow organicreactions.org
Solvent UseOften requires bulk organic solventsSolvent-free or minimal high-boiling solvent organicreactions.orgresearchgate.net
Typical YieldsVariable, often moderateGenerally high to excellent organicreactions.org
Side ReactionsMore prevalent due to prolonged heatingOften reduced, leading to cleaner products researchgate.net

Catalysis in Aqueous Media for Enhanced Efficiency

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water, however, can be challenging due to the poor solubility of many organic substrates. Despite this, efficient methods for quinoxaline synthesis in aqueous media have been developed, often relying on catalysts that can function in water. arkat-usa.org

Catalysts such as Brønsted acids combined with surfactants, cerium(IV) ammonium nitrate (B79036) (CAN), and ammonium bifluoride have been successfully employed to promote the condensation of o-phenylenediamines and 1,2-dicarbonyls in water or aqueous ethanol. rsc.orgnih.gov These methods offer several advantages, including simplified workup procedures, as the product often precipitates from the aqueous reaction medium and can be isolated by simple filtration. The use of high-temperature water has also been shown to facilitate the synthesis of quinoxaline carboxylic acids, avoiding the need for volatile organic solvents and toxic catalysts. Furthermore, the development of recyclable catalysts, such as heteropolyoxometalates, enhances the sustainability of these processes, allowing the catalyst to be recovered and reused multiple times without a significant loss of activity.

Reactivity Profile of the Iodine Substituent at Position 6

The iodine atom attached to the C-6 position of the quinoxaline ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, leveraging the labile nature of the carbon-iodine bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.orglibretexts.org The feasibility of this reaction is highly dependent on the electronic nature of the aromatic system and the presence of electron-withdrawing groups (EWGs) that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

For a reaction to occur on the quinoxaline scaffold, the ring must be sufficiently electron-deficient. mdpi.com The reactivity of halogens towards SNAr on a quinoxaline ring is position-dependent. Halogens at the C-2 or C-3 positions are more readily displaced by nucleophiles due to the strong activating effect of the adjacent ring nitrogens. In contrast, a halogen at the C-6 position, as in this compound, is significantly less activated. The electron-withdrawing effect of the pyrazine ring and the ester group is less pronounced at this position. Consequently, SNAr reactions at the 6-position typically require harsh conditions or are not favored. mdpi.com While theoretically possible with potent nucleophiles, specific examples of SNAr reactions involving this compound are not prominently documented in scientific literature, with palladium-catalyzed pathways being the preferred method for functionalization at this site.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in organic synthesis for their efficiency and broad substrate scope. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in this reaction to introduce various aryl and heteroaryl substituents at the 6-position. This transformation is typically catalyzed by a palladium(0) complex in the presence of a base.

Detailed research findings from patent literature demonstrate the successful arylation of this compound with different boronic acids. For instance, reaction with 4-formylphenylboronic acid using a palladium catalyst and a carbonate base in a solvent mixture of toluene, ethanol, and water affords the corresponding 6-arylated product in good yield.

EntryBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Product
14-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O100Ethyl 6-(4-formylphenyl)quinoxaline-2-carboxylate
24-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrilePdCl₂(dppf)Na₂CO₃Toluene/Ethanol/H₂O100Ethyl 6-(4-cyanophenyl)quinoxaline-2-carboxylate

Data sourced from patent WO2008107351A1.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, is highly effective for the alkynylation of this compound. The process involves the reaction of the iodoquinoxaline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and an amine base, which also often serves as the solvent.

This method has been successfully applied to introduce an ethynyl (B1212043) group bearing a protective trimethylsilyl (B98337) (TMS) moiety onto the quinoxaline core. The TMS group can be subsequently removed under mild conditions to yield the terminal alkyne, which can be used in further synthetic steps.

EntryAlkynePd CatalystCu Co-catalystBaseSolventProduct
1EthynyltrimethylsilanePd(PPh₃)₂Cl₂CuITriethylamineTHFEthyl 6-((trimethylsilyl)ethynyl)quinoxaline-2-carboxylate

Data sourced from patent WO2008107351A1.

Beyond the Suzuki and Sonogashira reactions, the iodine substituent at the 6-position is amenable to other important palladium-catalyzed transformations.

Heck Reaction : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org While specific examples utilizing this compound are not prevalent, the high reactivity of the C-I bond suggests it would be a suitable substrate for coupling with various olefins, providing a route to 6-alkenylquinoxaline derivatives. wikipedia.orgnih.gov

Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orglibretexts.org The 6-iodoquinoxaline core can be functionalized with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, using a suitable palladium catalyst and ligand system. wikipedia.orgorganic-chemistry.org This provides direct access to 6-aminoquinoxaline (B194958) derivatives, which are common scaffolds in pharmacologically active compounds.

Reactivity of the Ethyl Carboxylate Moiety at Position 2

The ethyl carboxylate group at the C-2 position of the quinoxaline ring offers a secondary site for chemical modification. This ester functionality can undergo several classic transformations, primarily involving nucleophilic acyl substitution.

One of the most common reactions is hydrolysis , where the ester is converted to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. researchgate.net The resulting quinoxaline-2-carboxylic acid is a versatile intermediate that can be used in subsequent amide coupling reactions.

Alternatively, the ester can be directly converted into amides or hydrazides through aminolysis or hydrazinolysis , respectively. For instance, reacting ethyl quinoxaline-2-carboxylate with hydrazine (B178648) hydrate (B1144303) leads to the formation of quinoxaline-2-carbohydrazide. sapub.orgsphinxsai.com This carbohydrazide (B1668358) can then serve as a precursor for the synthesis of various heterocyclic systems, such as oxadiazoles. sapub.orgsphinxsai.com Similarly, direct reaction with primary or secondary amines, often at elevated temperatures, can yield the corresponding N-substituted quinoxaline-2-carboxamides. nih.gov These reactions significantly expand the molecular diversity that can be achieved from the parent ester.

Hydrolysis to Carboxylic Acid Derivatives

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 6-iodoquinoxaline-2-carboxylic acid. This transformation is a fundamental step in the synthesis of many derivatives, as the carboxylic acid is a precursor for amides, acid chlorides, and other functional groups. The hydrolysis is typically achieved under basic conditions, for instance, by refluxing the ester with a solution of an alkali metal hydroxide, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidification of the reaction mixture then affords the final carboxylic acid product.

In some synthetic sequences, the hydrolysis of the ethyl ester can occur in situ during a subsequent reaction. For instance, in a multi-step synthesis involving a Williamson ether synthesis on a related quinoline (B57606) system, the ester hydrolysis was achieved as part of the work-up procedure to yield the corresponding carboxylic acid. researchgate.net

Table 1: Representative Conditions for Ester Hydrolysis

Reagents Solvent Temperature Product
LiOH·H₂O THF/H₂O Room Temperature 6-Iodoquinoxaline-2-carboxylic acid
NaOH Ethanol/H₂O Reflux 6-Iodoquinoxaline-2-carboxylic acid

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of quinoxaline-2-carboxylic acid esters, transesterification has been employed to synthesize different ester derivatives. For example, the transesterification of lower alkyl esters of quinoxaline-2-carboxylic acid-1,4-dioxides with ethylene (B1197577) glycol in the presence of a catalytic amount of calcium hydroxide or barium hydroxide has been reported to yield 2-hydroxyethyl esters.

The reaction can be driven to completion by using a large excess of the alcohol reactant or by removing one of the products from the reaction mixture. masterorganicchemistry.com Acid-catalyzed transesterification typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, usually proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com

Table 2: General Conditions for Transesterification

Catalyst Alcohol Temperature Product
Acid (e.g., H₂SO₄) R'OH Varies 6-Iodoquinoxaline-2-carboxylate (R' ester)
Base (e.g., NaOR') R'OH Varies 6-Iodoquinoxaline-2-carboxylate (R' ester)

Amidation and Hydrazinolysis Transformations

The ethyl ester of 6-iodoquinoxaline-2-carboxylate can be converted into a variety of amides through reaction with primary or secondary amines. This transformation typically requires activation of the ester or its conversion to the more reactive carboxylic acid. The direct amidation of the ester with an amine is generally a slow process and often requires high temperatures. A more common approach is to first hydrolyze the ester to the corresponding carboxylic acid, which is then coupled with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) or by converting the carboxylic acid to its acid chloride followed by reaction with the amine.

Hydrazinolysis, the reaction with hydrazine hydrate, is a key transformation that converts the ethyl ester into 6-iodoquinoxaline-2-carbohydrazide. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. The resulting carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, and can also be a precursor for the synthesis of amides via Curtius rearrangement. mdpi.com

Table 3: Synthesis of Amide and Hydrazide Derivatives

Reagent Solvent Conditions Product
R¹R²NH (after hydrolysis and activation) Varies N,N-R¹,R²-6-iodoquinoxaline-2-carboxamide
Hydrazine hydrate Ethanol Reflux 6-Iodoquinoxaline-2-carbohydrazide

Quinoxaline Ring System Transformations and Derivatization

Oxidative Transformations to Quinoxaline 1,4-Dioxides

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The synthesis of quinoxaline 1,4-dioxides is a significant transformation as these derivatives often exhibit a broad spectrum of biological activities. nih.govnih.govresearchgate.net The oxidation of quinoxalines can be achieved using various oxidizing agents, with hydrogen peroxide in acetic acid being a common method. The synthesis of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives has been accomplished through the Beirut reaction. nih.govresearchgate.net It has been noted that the anti-tuberculosis activity of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives is influenced by the nature of the substituent at the carboxylate group, with the activity improving in the order of benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov

The presence of the N-oxide functionalities significantly alters the electronic properties of the quinoxaline ring, influencing its reactivity and biological profile.

Further Functionalization of the Quinoxaline Nucleus

The iodo group at the 6-position of the quinoxaline ring is a versatile handle for further functionalization through various transition metal-catalyzed cross-coupling reactions. jocpr.comresearchgate.netnih.govthieme-connect.de These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted quinoxaline derivatives.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction of this compound with aryl or heteroaryl boronic acids or their esters would lead to the formation of 6-(hetero)arylquinoxaline-2-carboxylates. This reaction is a powerful tool for the construction of biaryl systems.

Sonogashira Coupling: The Sonogashira coupling, another palladium-catalyzed reaction, enables the coupling of the iodoquinoxaline with terminal alkynes to furnish 6-alkynylquinoxaline derivatives.

Heck Coupling: The Heck reaction would allow for the arylation or vinylation at the 6-position by reacting with alkenes in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 6-position by reacting with primary or secondary amines.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinoxaline ring system, especially when N-oxidized, can activate the iodo-substituted position towards nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alkoxides, and thiolates. mdpi.com

Table 4: Potential Cross-Coupling Reactions at the 6-Position

Reaction Coupling Partner Catalyst System Product
Suzuki-Miyaura R-B(OH)₂ Pd catalyst, base Ethyl 6-R-quinoxaline-2-carboxylate
Sonogashira R-C≡CH Pd/Cu catalyst, base Ethyl 6-(R-alkynyl)quinoxaline-2-carboxylate
Heck Alkene Pd catalyst, base Ethyl 6-alkenyl-quinoxaline-2-carboxylate
Buchwald-Hartwig R¹R²NH Pd catalyst, base Ethyl 6-(R¹R²N)-quinoxaline-2-carboxylate

Structure Reactivity Correlations and Mechanistic Studies of Quinoxaline Carboxylates

Electronic and Steric Effects on Reaction Pathways

The chemical reactivity of Ethyl 6-iodoquinoxaline-2-carboxylate is governed by the electronic interplay of the quinoxaline (B1680401) core, the electron-withdrawing ethyl carboxylate group at the C2 position, and the iodine atom at the C6 position. The pyrazine (B50134) ring of the quinoxaline system is inherently electron-deficient, a characteristic that is significantly amplified by the ester group. This electronic feature makes the quinoxaline ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions with a suitable leaving group. udayton.edu

The iodine atom at the C6 position is a key functional handle for synthetic transformations. Its presence makes this position a prime site for various transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds. nih.gov

Stille Coupling: Involves the reaction with organostannanes, also for C-C bond formation. nih.govfrontiersin.org

Negishi Coupling: Utilizes organozinc reagents. nih.gov

Heck Reaction: Couples the haloquinoxaline with an alkene. youtube.com

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

The efficiency and outcome of these reactions are influenced by the electronic nature of the quinoxaline core. The electron-withdrawing ester group can impact the oxidative addition step in the catalytic cycle of these cross-coupling reactions. Steric hindrance from the substituents can also play a role, although the planar nature of the quinoxaline ring system often allows for good accessibility to the reactive sites.

Computational Chemistry and Molecular Modeling for Reaction Mechanism Elucidation

Computational chemistry provides invaluable insights into the reaction mechanisms and electronic properties of quinoxaline derivatives that are often difficult to study experimentally. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of these molecules.

For instance, computational studies on the related quinoxalin-2(1H)-one scaffold have been used to calculate redox potentials and analyze the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations help predict the molecule's tendency to be oxidized or reduced. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. researchgate.net Studies have shown that both electron-donating (e.g., amino) and electron-withdrawing (e.g., methyl, relative to H) substituents can effectively reduce this energy gap. researchgate.net

ParameterQuinoxalin-2-one (QO)3-Methylquinoxalin-2-one (MQO)3-Aminoquinoxalin-2-one (AQO)
Calculated Redox Potential (eV vs. SHE) 0.1230.015-0.254
HOMO Energy (eV) -6.58-6.41-5.79
LUMO Energy (eV) -1.78-1.71-1.25
HOMO-LUMO Gap (eV) 4.804.704.54
Data derived from computational studies on quinoxalin-2-one and its derivatives, illustrating the influence of substituents on electronic properties. researchgate.net

Molecular docking is another powerful computational tool used to elucidate the mechanisms of biological activity. researchgate.net For the quinoxaline-2-carboxylate scaffold, docking studies can predict how derivatives bind to the active sites of biological targets, such as enzymes or receptors. mdpi.com These in silico studies help rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. For example, docking has been used to explore the binding of quinoxaline-2-carboxamides to mycobacterial targets, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for their antimycobacterial activity. mdpi.com

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. Pulse radiolysis is a technique used to study the reactions of short-lived radical species, providing direct kinetic data for key transformation steps.

Studies on quinoxalin-2(1H)-one, a structurally related compound, have elucidated the kinetics of its reactions with hydroxyl (•OH) and azide (B81097) (•N3) radicals. nih.gov The rate constant for the reaction of the hydroxyl radical with the parent pyrazin-2-one was determined to be (9.2 ± 0.2) × 10⁹ M⁻¹·s⁻¹. nih.gov The transient absorption spectra revealed that the •OH radical attacks both the benzene (B151609) and pyrazin-2-one rings. nih.gov The reaction with the azide radical, a one-electron oxidant, leads to the formation of an N-centered radical on the pyrazine ring. nih.gov

CompoundReacting RadicalRate Constant (k) in M⁻¹·s⁻¹
3-Methylquinoxalin-2(1H)-one•N3(6.0 ± 0.5) × 10⁹
Pyrazin-2-one•OH(9.2 ± 0.2) × 10⁹
Kinetic data from pulse radiolysis studies on quinoxaline-related structures. nih.gov

These kinetic measurements provide fundamental information on the reactivity of the quinoxaline core towards oxidative species, which is relevant for understanding its degradation pathways and its mechanism of action in biological systems where radical species are often involved. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations of the Quinoxaline-2-carboxylate Scaffold

The quinoxaline-2-carboxylate scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing therapeutic agents against various diseases. mdpi.com Extensive SAR studies have been conducted to understand how modifications to this scaffold influence its biological activity, particularly in the areas of antimicrobial and anticancer research. researchgate.netmdpi.comnih.gov

In the context of antimycobacterial activity, research on quinoxaline-2-carboxylate 1,4-dioxides has yielded significant SAR insights. acs.org The activity is highly dependent on the nature of the ester group and the substituents on the benzene ring. For example, it has been observed that antituberculosis activity often improves in the order: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl ester. acs.org This suggests that the size and nature of the ester group are critical for target interaction or metabolic activation.

Furthermore, substitution on the benzene portion of the scaffold plays a crucial role. The presence of a single substituent, such as a chloro, methyl, or methoxy (B1213986) group, at the C7 position can enhance activity by lowering the minimum inhibitory concentration (MIC). acs.org Conversely, bulky tert-butyl groups or multiple substituents, like the 6,7-dimethyl groups, can lead to a decrease or loss of activity. acs.org

Scaffold PositionSubstituent VariationImpact on Antimycobacterial ActivityReference
C2-Carboxylate Benzyl ester vs. Ethyl esterBenzyl esters generally show higher activity. acs.org
C2-Carboxylate Tert-butyl esterLeads to a loss of activity. acs.org
C7 Position Chloro, Methyl, or Methoxy groupReduces MIC and IC₅₀ values, enhancing potency. acs.org
C6, C7 Positions Dimethyl substitutionResults in low activity. acs.org
Summary of key SAR findings for the quinoxaline-2-carboxylate scaffold as an antimycobacterial agent.

These SAR studies are critical for optimizing lead compounds. By systematically altering substituents and correlating these changes with biological activity, researchers can develop more potent and selective therapeutic agents while minimizing toxicity. nih.govnih.gov The insights gained guide the rational design of new derivatives of this compound for various therapeutic applications. mdpi.com

Advanced Applications of Ethyl 6 Iodoquinoxaline 2 Carboxylate in Synthetic Organic Chemistry

Building Block for Complex Polyheterocyclic Systems

The presence of the iodo group at the 6-position of the quinoxaline (B1680401) ring makes ethyl 6-iodoquinoxaline-2-carboxylate an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.comnih.gov The reactivity of the aryl iodide bond allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at this position. This capability is instrumental in the construction of complex polyheterocyclic systems where the quinoxaline moiety is fused or linked to other heterocyclic rings.

For instance, the Sonogashira coupling can be employed to introduce terminal alkynes, which can then undergo subsequent cyclization reactions to form fused polycyclic aromatic systems. Similarly, Suzuki coupling allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of extended π-conjugated systems with interesting photophysical properties. The versatility of a related compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, as a building block for poly-functionalized quinolines highlights the potential of such iodo-substituted heterocycles in constructing complex molecular architectures. researchgate.net

Precursor for Structurally Diverse Chemical Scaffolds

Beyond the construction of fused polyheterocyclic systems, this compound serves as a valuable precursor for a diverse range of chemical scaffolds. The ester functionality at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, nitriles, or can be used in Curtius or Schmidt rearrangements to install an amino group.

This functional group interconversion, combined with the reactivity of the iodo group, allows for the generation of a multitude of quinoxaline-based scaffolds with different substitution patterns and functionalities. These scaffolds can then be further elaborated to access libraries of compounds for screening in drug discovery and materials science. The ability to modify both the 2- and 6-positions of the quinoxaline ring provides a high degree of structural diversity, which is crucial for the development of molecules with specific biological or physical properties.

Design of Functional Materials

The quinoxaline core is known to be an electron-deficient system, which imparts it with interesting electronic and photophysical properties. This characteristic makes this compound and its derivatives attractive candidates for the design of novel functional materials.

Dyes and Fluorescent Probes

Quinoxaline derivatives have been utilized in the development of novel dyes and fluorescent probes. For example, novel styryl dyes derived from 1,4-diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline have been synthesized and shown to have hues varying from orange to violet when applied to polyester (B1180765) fibers. researchgate.net While not a direct application of the title compound, this demonstrates the potential of the quinoxaline scaffold as a core component of chromophores.

Furthermore, a related compound, N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide, has been developed as a radioiodinated agent for melanin-targeted imaging. nih.govnih.gov This application, although for radionuclide imaging rather than fluorescence, underscores the utility of the 6-iodoquinoxaline-2-carboxamide scaffold in developing targeted molecular probes. The iodo-substituent can be replaced with fluorescent moieties through cross-coupling reactions, opening avenues for the development of novel fluorescent probes for various biological applications.

Organic Semiconductors and Electroluminescent Materials

The electron-accepting nature of the quinoxaline ring makes it a promising component for the construction of organic semiconductors. In the design of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), electron-deficient (n-type) and electron-rich (p-type) components are required. The quinoxaline core can act as the n-type component in such materials.

By coupling this compound with various electron-donating moieties via palladium-catalyzed reactions, it is possible to create donor-acceptor type molecules with tailored electronic properties. These materials can exhibit ambipolar charge transport, which is beneficial for certain electronic applications. The development of air-stable organic semiconductors based on other nitrogen-containing heterocycles like 6,6'-dithienylindigo demonstrates the potential for creating robust electronic materials from such building blocks. researchgate.net

Applications in Agrochemical Development as Herbicides and Insecticides

Quinoxaline derivatives have shown significant promise in the field of agrochemicals, particularly as herbicides and insecticides. Several studies have highlighted the biological activity of compounds containing the quinoxaline scaffold.

Research into quinoxalinyloxy phenoxy propanoic acid derivatives has revealed excellent herbicidal activity against grass weeds. scispace.com Specifically, ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate, a compound structurally related to the title compound, has demonstrated potent herbicidal activity against a range of annual and perennial grasses with no significant phytotoxicity to broadleaf crops. scispace.com This suggests that the quinoxaline moiety is a viable pharmacophore for the development of selective herbicides. This compound can serve as a key intermediate in the synthesis of analogous compounds where the iodo group is replaced by a phenoxy substituent.

The following table summarizes the herbicidal activity of a related quinoxaline derivative, NCI-96683 (a 6-chloro analog), against various weed species, highlighting the potential of this class of compounds.

Weed SpeciesGrowth Inhibition Rating
Echinochloa crus-galli5
Digitaria sanguinalis5
Eleusine indica5
Setaria viridis5
Panicum dichotomiflorum5
Avena fatua5
Sorghum halepence5
Rating Scale: 5 = >90% inhibition, 4 = 70-90%, 3 = 40-70%, 2 = 20-40%, 1 = 5-20%, 0 = <5% inhibition. Data from a study on a related 6-chloro-quinoxaline derivative. scispace.com

Spectroscopic and Analytical Characterization Methodologies for Quinoxaline Carboxylate Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of Ethyl 6-iodoquinoxaline-2-carboxylate. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the elemental composition of the molecule. This data is crucial for confirming the molecular formula, C₁₁H₉IN₂O₂, and for distinguishing it from other compounds with the same nominal mass. The expected [M+H]⁺ ion would be a key indicator in the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. Key characteristic absorption bands would be expected for the C=O stretching of the ester group, the C-N stretching of the quinoxaline (B1680401) ring, and the C-I stretching, as well as the aromatic C-H stretching and bending vibrations.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ester)1720 - 1740
C=N Stretch (Quinoxaline)1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Ester)1200 - 1300
C-I Stretch500 - 600
Aromatic C-H Bending750 - 900

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification and the assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method to determine the purity of the synthesized compound. A sharp, single peak in the chromatogram would indicate a high degree of purity. Different chromatographic conditions, such as the choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can be optimized for the best separation. Column chromatography is often employed on a larger scale for the isolation and purification of the compound from the reaction mixture.

Elemental Analysis

Elemental analysis provides a quantitative determination of the percentage of each element (carbon, hydrogen, nitrogen, and iodine) present in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₁H₉IN₂O₂). A close agreement between the experimental and theoretical values serves as a fundamental confirmation of the compound's elemental composition and purity.

Perspectives and Future Directions in Ethyl 6 Iodoquinoxaline 2 Carboxylate Research

Development of Novel and Highly Efficient Synthetic Routes

The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. iiste.orgnih.govmdpi.com For Ethyl 6-iodoquinoxaline-2-carboxylate, this would typically involve the reaction of 4-iodo-1,2-phenylenediamine with ethyl glyoxalate or a related α-ketoester. Future research is focused on overcoming the limitations of these classical methods, such as harsh reaction conditions, limited substrate scope, and the generation of byproducts.

Key areas for future development include:

Catalyst-Free Syntheses: Exploring methods that avoid the use of metal catalysts, which can be costly and require removal from the final product. Photoinduced cyclization or reactions under microwave irradiation represent promising green chemistry approaches. iiste.orgresearchgate.net

One-Pot Procedures: Designing multi-component reactions where the quinoxaline core is assembled and functionalized in a single step. For instance, a one-pot reaction involving an aniline (B41778) derivative, an α-ketoester, and an iodine source could provide a more atom- and step-economical route.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Approaches for Quinoxaline Synthesis

Method Advantages Disadvantages Future Direction
Traditional Condensation Readily available starting materials. Often requires high temperatures and acidic catalysts. Milder reaction conditions, broader substrate scope.
Metal-Catalyzed Cyclization High efficiency and selectivity. Catalyst cost and potential for product contamination. Use of earth-abundant metal catalysts (e.g., Iron). mdpi.com
Photocatalysis/Microwave Green, rapid, often high-yielding. Requires specialized equipment. Scalability and application to complex derivatives.

| Flow Chemistry | High control, safety, and scalability. | High initial equipment cost. | Integration of in-line purification and analysis. |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The structure of this compound features several reactive sites, primarily the carbon-iodine (C-I) bond and various carbon-hydrogen (C-H) bonds. While the C-I bond is a well-established handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), future research will likely focus on more nuanced and selective transformations.

Regioselective C-H Functionalization: The quinoxaline core has multiple C-H bonds that could be targeted for direct functionalization. A key challenge is achieving high regioselectivity. The electronic properties of the pyrazine (B50134) ring and the influence of the existing iodo and carboxylate substituents will direct incoming groups. Future work could explore the selective functionalization of the C3, C5, C7, or C8 positions. researchgate.netresearchgate.net

Dual Functionalization: Developing protocols that allow for the sequential or simultaneous functionalization of both the C-I bond and a C-H bond. This would enable the rapid construction of highly complex and diverse molecular architectures from a single starting material.

Novel Coupling Partners: Moving beyond standard aryl boronic acids or terminal alkynes to explore the use of less conventional coupling partners in C-I bond transformations, such as alkyl sources, organosilanes, or organostannanes.

Integration into Macrocyclic and Supramolecular Architectures

Quinoxaline units are valuable components in the construction of larger, complex molecules due to their rigid, planar geometry and their electronic properties. This compound serves as an excellent building block for macrocyclic and supramolecular structures.

The iodo and ester functionalities provide orthogonal handles for derivatization. For example, the iodo group can be used in a palladium-catalyzed coupling reaction to link multiple quinoxaline units together, while the ester can be hydrolyzed to a carboxylic acid and used in amide bond formation to create a macrocycle.

A significant area of future research is the design of quinoxaline-based cavitands or "molecular containers." These structures can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. Research has demonstrated the formation of supramolecular complexes with tetraquinoxaline-based cavitands, highlighting the potential for these systems. researchgate.net The introduction of an iodine atom on the scaffold of this compound allows for post-assembly functionalization, enabling the fine-tuning of the cavity's size, shape, and electronic properties.

Advancements in Catalyst Design for Selective Quinoxaline Functionalization

Achieving selective functionalization of the quinoxaline core is highly dependent on catalyst design. nih.gov Future advancements will focus on developing catalysts that can operate under milder conditions with higher efficiency and selectivity.

Heterogeneous Catalysts: Developing solid-supported catalysts (e.g., metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or metal nanoparticles on a support) offers significant advantages in terms of catalyst recovery and reuse, making processes more sustainable and cost-effective. nih.govmdpi.comresearchgate.net Recent studies have explored various heterogeneous catalysts, including graphitic carbon nitride and MOFs, for the direct C-H functionalization of quinoxalin-2(1H)-ones. mdpi.com

Photoredox Catalysis: Visible-light-mediated catalysis provides a powerful tool for C-H functionalization under exceptionally mild conditions. rsc.org Designing new organic dyes or metal-based photosensitizers tailored for quinoxaline activation will be a key research direction. Eosin Y has been used as a photocatalyst for the C3-arylation of quinoxalin-2(1H)-one. rsc.org

Asymmetric Catalysis: For the synthesis of chiral quinoxaline derivatives, the development of new chiral ligands and catalysts is crucial. Immobilized chiral ferrocene (B1249389) phosphine (B1218219) catalysts have shown excellent activity in the asymmetric hydrogenation of quinoxalines, and this approach could be expanded to other transformations. acs.org

Table 2: Emerging Catalyst Systems for Quinoxaline Functionalization

Catalyst Type Example Target Reaction Advantages
Heterogeneous g-C₃N₄, MOFs, COFs mdpi.comresearchgate.net C-H Hydroxylation, Sulfenylation Recyclable, sustainable, reduced metal leaching.
Photoredox Eosin Y, Iridium/Ruthenium complexes rsc.org C-H Arylation, Alkylation Mild conditions, high selectivity, uses visible light.

| Asymmetric | Immobilized Chiral Ferrocene Phosphine-Iridium Complexes acs.org | Asymmetric Hydrogenation | High enantioselectivity, catalyst can be reused. |

Computational Design of Novel Quinoxaline-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new molecules and guiding experimental work. tandfonline.com For this compound, computational studies can accelerate the discovery of novel materials with tailored properties. researchgate.net

Predicting Electronic and Optical Properties: DFT calculations can be used to determine the frontier molecular orbitals (HOMO/LUMO), energy gaps, and absorption spectra of novel derivatives. researchgate.netscispace.com This is crucial for designing new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of catalytic C-H functionalization or cross-coupling reactions, helping to explain observed regioselectivity and optimize reaction conditions. iiste.org

Virtual Screening and Drug Design: By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can computationally design and screen libraries of virtual compounds based on the this compound scaffold. researchgate.net This approach can identify promising candidates for biological targets, such as VEGFR-2 or PARP-1 inhibitors, before committing to laboratory synthesis. rsc.orgnih.gov These in silico methods can also predict pharmacokinetic (ADMET) properties. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.